molecular formula C18H19NO3S2 B12018997 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 618074-86-5

5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12018997
CAS No.: 618074-86-5
M. Wt: 361.5 g/mol
InChI Key: YEHLEYIHNRRUJP-WJDWOHSUSA-N
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Description

5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromene ring, a thiazolidinone ring, and an ethoxypropyl side chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-halo ketone.

    Coupling of the Chromene and Thiazolidinone Rings: The chromene and thiazolidinone rings are coupled through a Knoevenagel condensation reaction, using a base such as piperidine.

    Introduction of the Ethoxypropyl Side Chain: The ethoxypropyl side chain is introduced via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    5-(2H-Chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethoxypropyl side chain.

    3-(3-Ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the chromene ring.

    5-(2H-Chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: Has a methoxypropyl side chain instead of an ethoxypropyl side chain.

Uniqueness

The presence of both the chromene ring and the ethoxypropyl side chain in 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

618074-86-5

Molecular Formula

C18H19NO3S2

Molecular Weight

361.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO3S2/c1-2-21-9-5-8-19-17(20)16(24-18(19)23)11-13-10-14-6-3-4-7-15(14)22-12-13/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3/b16-11-

InChI Key

YEHLEYIHNRRUJP-WJDWOHSUSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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